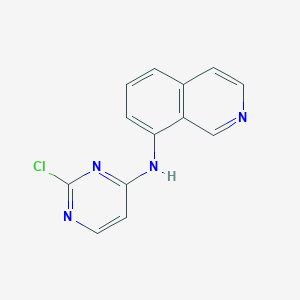
N-(2-Chloro-4-pyrimidinyl)isoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD22951902, also known as 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide, is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a dimethylphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other acetamide derivatives such as:
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9ClN4 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)isoquinolin-8-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-11-3-1-2-9-4-6-15-8-10(9)11/h1-8H,(H,16,17,18) |
InChI Key |
DGYHODWSDDSSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)NC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


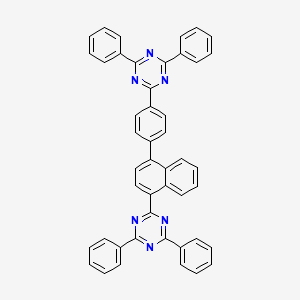
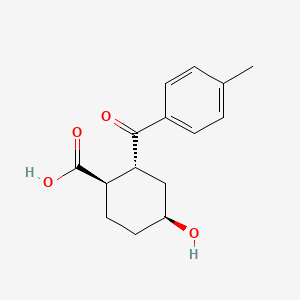
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
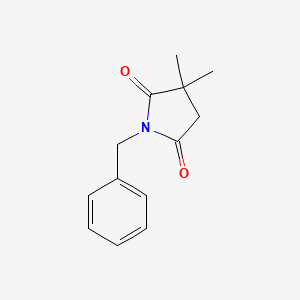
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)
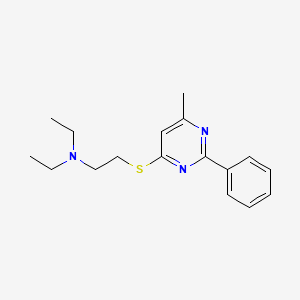

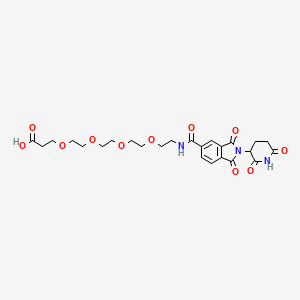

![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
